molecular formula C8H4IN3 B1345278 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile CAS No. 757978-11-3

3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Cat. No.: B1345278
CAS No.: 757978-11-3
M. Wt: 269.04 g/mol
InChI Key: YLXANOLQQIUJNO-UHFFFAOYSA-N
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Description

3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile: is a heterocyclic organic compound with the molecular formula C8H4IN3 and a molecular weight of 269.04 g/mol This compound is characterized by the presence of an iodine atom at the 3-position, a nitrile group at the 5-position, and a pyrrolo[2,3-b]pyridine core structure

Scientific Research Applications

Chemistry: 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is used as a building block in organic synthesis to create more complex molecules.

Biology and Medicine: In biological research, this compound is investigated for its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling pathways, and inhibitors can be used to study their functions or develop therapeutic agents for diseases such as cancer .

Industry: The compound’s ability to undergo diverse chemical reactions makes it useful in the pharmaceutical industry for drug discovery and development. It can be used to synthesize novel compounds with potential therapeutic applications.

Safety and Hazards

This compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes involved in halogenation and nitration reactions . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to either inhibition or modification of enzyme activity. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of signaling proteins, leading to altered cellular responses. Additionally, this compound has been shown to affect the expression of specific genes, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors . This binding can result in either inhibition or activation of enzyme activity, depending on the specific context. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to downstream effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under certain conditions, but it can degrade over extended periods or under specific environmental factors . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can have beneficial effects, such as enhancing cellular function and promoting healthy metabolic processes . At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, indicating that there is a critical dosage range within which the compound is effective without being harmful.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can influence metabolic flux and alter the levels of specific metabolites. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms . Transporters and binding proteins play a crucial role in its localization and accumulation. This compound can be actively transported across cellular membranes and can bind to intracellular proteins, affecting its distribution and availability for biochemical reactions.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile typically involves the iodination of pyrrolo[2,3-b]pyridine derivatives. One common method includes the reaction of pyrrolo[2,3-b]pyridine with iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at a moderate level to ensure the selective introduction of the iodine atom at the desired position.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form new carbon-carbon bonds.

    Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

    Cross-Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.

    Reduction and Oxidation: Reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4) are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl or alkyne-linked compounds.

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is unique due to the specific positioning of the iodine and nitrile groups, which can influence its reactivity and interaction with biological targets. The presence of the nitrile group at the 5-position, in particular, can enhance its ability to participate in various chemical reactions and potentially improve its efficacy as a kinase inhibitor.

Properties

IUPAC Name

3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4IN3/c9-7-4-12-8-6(7)1-5(2-10)3-11-8/h1,3-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXANOLQQIUJNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640110
Record name 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

757978-11-3
Record name 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 35 (3.0 g, 21.0 mmol) in DMF (53 mL) was added KOH (4.35 g, 77.5 mmol, pellets) and the reaction mixture stirred for 20 min., cooled to 0° C., and treated with iodine (5.32 g, 21.0 mmol). It was stirred at room temperature for 50 min then poured onto a mixture of water (306 mL)/sat. aqueous Na2S2O3 (46 mL). The resulting solid was filtered off and washed with water (2×) to give 36 (3.57 g, 63%) as creamy solid; 1H NMR (400 MHz, DMSO) δ 7.96 (s), 8.25 (s), 8.64 (s), 12.74 (NH).
Name
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
4.35 g
Type
reactant
Reaction Step One
Name
Quantity
53 mL
Type
solvent
Reaction Step One
Quantity
5.32 g
Type
reactant
Reaction Step Two
Name
Na2S2O3
Quantity
46 mL
Type
reactant
Reaction Step Three
Name
Quantity
306 mL
Type
solvent
Reaction Step Four
Name
Yield
63%

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